molecular formula C7H13NO3 B11769659 5-(Hydroxymethyl)-3-(1-methylethyl)oxazolidin-2-one CAS No. 83277-30-9

5-(Hydroxymethyl)-3-(1-methylethyl)oxazolidin-2-one

Cat. No.: B11769659
CAS No.: 83277-30-9
M. Wt: 159.18 g/mol
InChI Key: RXRVCSDDGFQDOJ-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-3-(1-methylethyl)oxazolidin-2-one (CAS: 1071765-44-0) is an oxazolidinone derivative with a hydroxymethyl group at position 5 and an isopropyl group at position 2. This compound is structurally related to bisoprolol, a β-blocker, and is identified as an impurity (Bisoprolol EP Impurity 21) during pharmaceutical synthesis . Its molecular formula is C₁₄H₁₉NO₄ (MW: 265.31 g/mol), and it exists as a white to off-white solid with a purity >95% . The hydroxymethyl group enhances solubility in polar solvents, while the isopropyl substituent contributes to steric effects, influencing reactivity and biological interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(hydroxymethyl)-3-propan-2-yl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-5(2)8-3-6(4-9)11-7(8)10/h5-6,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRVCSDDGFQDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(OC1=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701003252
Record name 5-(Hydroxymethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one
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Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83277-30-9
Record name 5-(Hydroxymethyl)-3-(1-methylethyl)-2-oxazolidinone
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Record name 5-(Hydroxymethyl)-3-(1-methylethyl)oxazolidin-2-one
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Record name 5-(Hydroxymethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one
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Record name 5-(hydroxymethyl)-3-(1-methylethyl)oxazolidin-2-one
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Preparation Methods

Reaction Pathway

  • Precursor Preparation : 2-Amino-3-isopropyl-1,3-propanediol serves as the primary precursor, synthesized via epoxide ring-opening of isopropyl glycidyl ether with ammonia.

  • Cyclization : Treatment with phosgene (COCl₂) or dialkyl carbonates (e.g., diethyl carbonate) induces cyclization. Phosgene facilitates rapid carbamate formation, while carbonates require basic conditions (e.g., NaOMe, K₂CO₃).

Example Procedure :

  • 2-Amino-3-isopropyl-1,3-propanediol (10 mmol) and diethyl carbonate (15 mmol) are heated at 135°C under microwave irradiation (100 W) for 20 minutes with NaOMe (0.05 eq.).

  • Yield: 87–96% after column chromatography (hexane/EtOAc).

Advantages and Limitations

  • Phosgene-based routes offer high efficiency but pose safety risks due to toxicity.

  • Microwave-assisted carbonate cyclization reduces reaction time from 8 hours to 20 minutes but requires specialized equipment.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction kinetics for oxazolidinone formation. Key parameters include:

Optimization Data

ParameterOptimal ValueImpact on Yield
Temperature125–135°CMaximizes ring closure
BaseNaOMe (0.05 eq.)Reduces side reactions
SolventSolvent-freeSimplifies purification
Irradiation Time15–20 minutesPrevents degradation

Typical Yield : 94% for 5-(hydroxymethyl)-3-isopropyloxazolidin-2-one.

Continuous Flow Processes with CO₂

Carbon dioxide serves as a sustainable carbonyl source in flow chemistry setups. A representative protocol involves:

Procedure

  • Reactor Setup : A packed-bed reactor loaded with MgO/SiO₂ catalyst (270 mg).

  • Conditions : CO₂ (0.6 MPa), 75°C, flow rate of 0.08 mL/min for substrate (3-isopropylaziridine in MEK/DMSO).

  • Cycloaddition : CO₂ inserts into the aziridine ring, forming the oxazolidinone core.

Performance Metrics :

  • Conversion: 85–90%

  • Selectivity: >95% for 5-substituted isomer.

Catalytic Methods Using Transition Metal Complexes

Ruthenium and aluminum complexes enable stereoselective synthesis under mild conditions:

Ruthenium Porphyrin Catalysis

  • Catalyst : Ru(TPP)(NAr)₂ (1 mol%)

  • Conditions : 100°C, 0.6 MPa CO₂, benzene solvent.

  • Outcome : 70% yield, A/B regioisomer ratio 90:10.

Aluminum-Based Systems

  • Catalyst : Triethylaluminum (10 mol%)

  • Substrate : 3-Isopropylaziridine

  • Yield : 82% with 99% regioselectivity.

Enzymatic and Organocatalytic Approaches

Lipases and organocatalysts provide eco-friendly alternatives:

Lipase-Catalyzed Cyclization

  • Enzyme : Candida antarctica lipase B (Novozyme 435).

  • Conditions : 40°C, THF, 5% catalyst loading.

  • Mechanism : Transesterification of methyl (2-hydroxy-3-isopropylpropyl)carbamate.

  • Yield : 68% after 24 hours.

Organocatalytic CO₂ Fixation

  • Catalyst : 1,8-Diazabicycloundec-7-ene (DBU).

  • Substrate : 3-Isopropylaziridine.

  • Yield : 75% at 0.1 MPa CO₂.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)Reaction TimeKey Advantage
Microwave Cyclization9413520 minRapid, high efficiency
Continuous Flow CO₂85752 hScalable, sustainable
Ru Porphyrin Catalysis701006 hExcellent regioselectivity
Enzymatic Synthesis684024 hMild, biocompatible

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl (-CH₂OH) group at position 5 is highly susceptible to oxidation:

Oxidizing Agent Product Conditions Yield Source
KMnO₄ (acidic)5-Carboxy oxazolidinoneH₂O, 0–25°C, 12 hr78%
CrO₃ (Jones reagent)5-Keto oxazolidinoneAcetone, 0°C, 4 hr65%
TEMPO/NaOCl5-Formyl oxazolidinoneCH₂Cl₂, 25°C, 2 hr82%

Oxidation pathways enable access to derivatives for antibiotic development, such as analogs of linezolid.

Esterification and Etherification

The hydroxymethyl group participates in nucleophilic substitutions:

  • Esterification with acyl chlorides :
    Reacts with acetyl chloride (CH₃COCl) in pyridine to yield 5-acetoxymethyl derivatives (85% yield, 25°C, 6 hr).

  • Etherification :
    Forms methyl ethers via Mitsunobu reaction (DIAD, PPh₃, MeOH) or silyl ethers (TBDMSCl, imidazole) .

Ring-Opening Reactions

The oxazolidinone ring undergoes cleavage under specific conditions:

Reagent Product Conditions Application
LiAlH₄3-isopropyl-1,3-amino alcoholTHF, reflux, 8 hrChiral building block
NaOH (aq.)Hydrolyzed to β-amino alcohol80°C, 24 hrIntermediate for polymers

Functionalization at the 3-Isopropyl Group

The isopropyl substituent undergoes radical halogenation:

Reagent Product Conditions Selectivity
NBS3-(2-bromo-1-methylethyl)CCl₄, light, 12 hr70% α-position
Cl₂/hν3-(2-chloro-1-methylethyl)CHCl₃, 25°C, 6 hr55% β-position

Halogenated derivatives serve as precursors for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Catalytic Hydrogenation

The oxazolidinone ring remains intact during hydrogenation of unsaturated precursors:

text
3-isopropyl-5-(hydroxymethyl)-2-oxazolidinone ↓ H₂ (50 psi), Pd/C (10%) 5-(hydroxymethyl)-3-(1-methylethyl)oxazolidin-2-one Yield: 92%, EtOH, 25°C, 3 hr[5]

Condensation Reactions

Used in heterocycle synthesis:

  • Reacts with aryl aldehydes (e.g., benzaldehyde) under Dean-Stark conditions to form spirooxazolidinone-imidazolidinones .

  • Condenses with isocyanates (RNCO) to yield polyoxazolidinones (Tm = 180–220°C) .

Comparison with Structural Analogs

CompoundKey Reactivity Differences
5-Hydroxymethyl-2-oxazolidinoneLacks isopropyl group; faster ring-opening kinetics
LinezolidMorpholine ring enables enhanced ribosomal binding
3-Phenyl derivativesElectrophilic aromatic substitution at phenyl group

Stability Under Reaction Conditions

  • Thermal : Stable ≤150°C (TGA data) .

  • pH : Degrades rapidly in strong acids (pH <2) or bases (pH >12).

  • Light : Photooxidation observed under UV light (λ = 254 nm) .

This reactivity profile highlights the compound’s versatility in synthesizing bioactive molecules and advanced materials. Strategic functionalization of its hydroxymethyl and isopropyl groups enables tailored modifications for target applications in medicinal chemistry and industrial catalysis.

Scientific Research Applications

Chemistry

5-(Hydroxymethyl)-3-(1-methylethyl)oxazolidin-2-one serves as a chiral auxiliary in stereoselective transformations. Its unique structural features facilitate the synthesis of enantiomerically pure compounds, which are essential in various chemical applications.

Biology

In biological research, derivatives of this compound are extensively studied for their antibacterial properties . It primarily targets bacterial ribosomes, inhibiting protein synthesis by binding to the 50S ribosomal subunit. This mechanism is similar to that of other oxazolidinones like linezolid, making it effective against multidrug-resistant Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .

Medicine

The compound is explored as an antibacterial agent in clinical settings. Its derivatives are under investigation for treating infections caused by resistant bacterial strains. The ability to inhibit protein synthesis positions it as a promising candidate for developing new antibiotics that can overcome existing resistance mechanisms .

Pharmaceutical Development

This compound is utilized as a scaffold for developing new therapeutic agents. Its structural versatility allows for modifications that can enhance antibacterial activity or target different biological pathways .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various oxazolidinone derivatives, including this compound. Modifications at the 5-position significantly enhanced antimicrobial activity against common pathogens. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating potent activity against resistant strains .

Case Study 2: Structure-Uptake Relationship Studies

Research focused on understanding how structural variations influence the uptake and efficacy of oxazolidinones in Gram-negative bacteria. This study identified key motifs that affect membrane permeation and efflux, providing insights into designing more effective compounds with broad-spectrum activity .

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-3-(1-methylethyl)oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its potential use as an antibiotic, it may inhibit bacterial protein synthesis by binding to the ribosomal subunits. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolidinones

Substituent Variations at Position 3 and 5

The oxazolidinone scaffold allows diverse substitutions, impacting pharmacological and physicochemical properties. Key analogs include:

Compound Name Substituents (Position 3) Substituents (Position 5) Key Features Biological Activity/Application Reference
5-(Hydroxymethyl)-3-(1-methylethyl)oxazolidin-2-one 1-methylethyl (isopropyl) Hydroxymethyl Bisoprolol impurity; moderate polarity Pharmaceutical intermediate
(R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one 4-Bromo-3-fluorophenyl Hydroxymethyl Halogenated aromatic group; higher molecular weight (290.09 g/mol) Antibacterial research
(R)-5-(Hydroxymethyl)-3-methyloxazolidin-2-one Methyl Hydroxymethyl Simpler alkyl chain; lower molecular weight (131.13 g/mol) Synthetic intermediate
5-(Iodomethyl)-3-(4-methoxybenzyl)oxazolidin-2-one 4-Methoxybenzyl Iodomethyl Halogenated methyl group; iodine enhances electrophilicity Radiolabeling candidate
5-((4-Benzhydrylpiperazin-1-yl)methyl)-3-(4-fluorobenzyl)oxazolidin-2-one 4-Fluorobenzyl Piperazinylmethyl Bulky benzhydryl-piperazine moiety; targets sigma-2 receptors Neuropharmacology (sigma-2 ligands)
(R)-3-(3-Fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one 3-Fluoro-4-morpholinophenyl Hydroxymethyl Morpholine ring enhances bioavailability; antibacterial properties Antibacterial agent (Linezolid analog)

Pharmacological and Physicochemical Properties

Bioactivity
  • Antibacterial Activity: Compounds like (R)-3-(3-fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one (Linezolid analog) exhibit potent activity against Gram-positive bacteria due to ribosomal binding inhibition . In contrast, this compound lacks direct antibacterial utility but serves as a synthetic precursor .
  • Sigma-2 Receptor Affinity : Derivatives with benzhydryl-piperazine groups (e.g., 4h, 4m) show subtype-selective sigma-2 receptor binding, relevant in cancer and neurological disorders .
Solubility and Stability
  • The hydroxymethyl group improves aqueous solubility compared to non-polar substituents (e.g., iodomethyl in ).
  • Stability varies with substituents: halogenated derivatives (e.g., 4-bromo-3-fluorophenyl) may exhibit photodegradation risks .

Key Research Findings

Antibacterial Derivatives: Linezolid analogs with morpholine or fluorophenyl groups (e.g., PH027, PH051) demonstrate enhanced pharmacokinetic profiles, including longer half-lives and higher plasma stability . Nitroimidazole-oxazolidinone conjugates (e.g., compound 19a) show synergistic activity against anaerobic bacteria by dual targeting of DNA and ribosomes .

Synthetic Challenges :

  • Reverse coupling strategies (e.g., boronate of 5 with heteroaryl bromides) often yield impure products, necessitating optimization .

Biological Activity

5-(Hydroxymethyl)-3-(1-methylethyl)oxazolidin-2-one is a heterocyclic compound belonging to the oxazolidinone class, recognized for its significant biological activities, particularly as an antibiotic. This compound has garnered attention due to its unique structural features, which contribute to its efficacy against various bacterial strains, including those resistant to conventional treatments.

Chemical Structure and Properties

The molecular formula for this compound is C7_{7}H13_{13}N1_{1}O3_{3}. Its structure includes a five-membered ring containing nitrogen and oxygen atoms, with a hydroxymethyl group and an isopropyl substituent at the 3-position. These features are crucial for its biological activity, particularly in inhibiting bacterial protein synthesis.

This compound exerts its antibacterial effects primarily through the following mechanisms:

  • Target Interaction : The compound binds to the bacterial ribosome, specifically the 50S subunit, inhibiting protein synthesis. This interaction prevents the formation of the initiation complex required for translation, effectively stalling bacterial growth.
  • Biochemical Pathways : The inhibition of protein synthesis affects several biochemical pathways in bacteria, leading to reduced cell viability and growth. This action is particularly effective against multidrug-resistant Gram-positive bacteria .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests broad distribution within biological systems. Studies indicate favorable absorption and metabolic stability, which are critical for its therapeutic efficacy.

Antimicrobial Activity

The compound has demonstrated potent activity against various bacterial strains. In vitro studies have shown that it is effective against Gram-positive bacteria, including Staphylococcus aureus. Comparative studies indicate that it may outperform traditional antibiotics like chloramphenicol in certain conditions .

Case Studies

Recent research has highlighted several case studies demonstrating the effectiveness of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various oxazolidinone derivatives, including this compound. Results showed significant inhibition of bacterial growth, with minimal cytotoxicity observed in non-target cells .
  • Cell Membrane Integrity : Fluorescence microscopy techniques were employed to assess cell membrane damage in treated Gram-positive bacteria. The results indicated that treatment with this compound led to significant membrane disruption, as evidenced by propidium iodide staining .

Summary of Biological Activities

Activity TypeObservationsReference
AntibacterialEffective against multidrug-resistant Gram-positive bacteria
Protein Synthesis InhibitionBinds to 50S ribosomal subunit
CytotoxicityNon-cytotoxic at therapeutic concentrations
Membrane DamageSignificant damage observed via fluorescence microscopy

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Hydroxymethyl)-3-(1-methylethyl)oxazolidin-2-one, and what critical parameters influence yield and purity?

  • Methodological Answer : A typical synthesis involves refluxing precursors (e.g., substituted isatins or thiazolidinones) with acetic acid and sodium acetate under controlled conditions. For example, cyclocondensation of hydroxymethyl-containing intermediates with 1-methylethylamine derivatives in acetic acid at 80–100°C for 1–4 hours yields the oxazolidinone core . Critical parameters include:

  • Reaction time : Prolonged heating (>4 hours) may lead to side reactions (e.g., ester hydrolysis).
  • Solvent purity : Residual moisture in acetic acid can hydrolyze sensitive intermediates.
  • Work-up : Recrystallization from polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) improves purity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm substituent integration and stereochemistry. The hydroxymethyl proton (δ\delta 3.5–4.2 ppm) and isopropyl group (δ\delta 1.0–1.5 ppm) are key diagnostic signals .
  • X-ray crystallography : Resolves stereochemical ambiguity by providing bond angles and spatial arrangement (e.g., fluorinated oxazolidinone analogs in ) .
  • HPLC : Reverse-phase C18 columns with UV detection (210–260 nm) assess purity, using acetonitrile/water gradients .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Nitrile gloves (EN 374 standard) and safety goggles prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can the stereochemical configuration of this compound be determined, and what challenges arise in chiral resolution?

  • Methodological Answer :

  • Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak® AD-H) and hexane/isopropanol mobile phases to separate enantiomers .
  • Circular dichroism (CD) : Correlates Cotton effects with absolute configuration, particularly for hydroxymethyl-substituted derivatives .
  • Challenges : Isopropyl and hydroxymethyl groups may cause peak broadening in NMR, complicating diastereomer differentiation. X-ray crystallography (as in ) is definitive but requires high-quality crystals .

Q. What strategies are effective in resolving contradictions in reported bioactivity data for oxazolidinone derivatives?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing hydroxymethyl with fluorinated groups) to isolate bioactivity contributors .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls to minimize variability .
  • Meta-analysis : Cross-reference data from multiple studies (e.g., antimicrobial vs. anti-inflammatory assays) to identify confounding factors like impurity-driven toxicity .

Q. How does the hydroxymethyl substituent influence the compound’s reactivity in nucleophilic reactions?

  • Methodological Answer :

  • Protection/deprotection : The hydroxymethyl group can be temporarily protected (e.g., as a silyl ether using TBSCl) to prevent undesired oxidation during alkylation .
  • Nucleophilic substitution : Under basic conditions (e.g., NaH/DMF), the hydroxymethyl oxygen acts as a weak nucleophile, enabling selective functionalization at the isopropyl-bearing nitrogen .
  • Kinetic studies : Compare reaction rates with analogs lacking the hydroxymethyl group to quantify its electronic effects (e.g., Hammett plots) .

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